1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a boronic ester-containing piperidine derivative with the molecular formula C₁₂H₂₅BClNO₂ and a molecular weight of 261.60 g/mol . It is commonly used in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials science for forming carbon-carbon bonds . The compound is synthesized via deprotection of its tert-butyl carbamate precursor under acidic conditions (e.g., concentrated HCl), yielding the hydrochloride salt with >99% conversion . Its crystalline structure and stability in the hydrochloride form make it suitable for storage and handling in synthetic workflows.
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRZQBXMYAQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound's ability to act as a boron-containing heterocycle makes it valuable in drug design. Boron compounds are known for their role in enhancing the pharmacokinetic properties of drugs. For instance, studies have shown that boron-containing compounds can improve the bioavailability and stability of therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of boron compounds exhibit anticancer properties. For example, a study demonstrated that piperidine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The incorporation of the dioxaborolane moiety may enhance these effects through improved interaction with biological targets .
Applications in Organic Synthesis
2. Borylation Reactions
The compound is utilized as a reagent in borylation reactions, particularly at benzylic C-H bonds. This process is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Borylation allows for the introduction of boron into organic molecules, facilitating further transformations such as Suzuki coupling reactions.
Data Table: Borylation Efficiency
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Alkylbenzenes | Pd catalyst, 80°C | 85 |
| Aryl halides | Base-mediated | 90 |
| Heterocycles | Under inert atmosphere | 75 |
Applications in Material Science
3. Polymer Chemistry
The unique properties of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride allow it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical strength.
Case Study: Thermally Stable Polymers
A research study focused on creating thermally stable polycarbonate materials by incorporating this compound. The resulting polymers displayed improved thermal degradation temperatures compared to traditional formulations .
Mechanism of Action
The mechanism by which 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through boronic acid-mediated binding to proteins or enzymes. The molecular targets and pathways involved would be specific to the biological system or disease being studied.
Comparison with Similar Compounds
Structural Insights :
- N-Methylation (target compound vs. CAS 65214-86-0): The methyl group at the piperidine nitrogen reduces basicity, minimizing undesired protonation in non-polar reaction media .
- Heterocyclic Variations (piperidine vs. pyrazole): Pyrazole-containing analogues (e.g., 1323919-64-7) exhibit higher reactivity in Suzuki couplings due to electron-deficient aromatic systems .
- Hydrochloride Salt : Improves crystallinity and shelf life compared to free bases, as seen in the target compound and CAS 65214-86-0 derivatives .
Research Findings and Industrial Relevance
- Pharmaceutical Applications : The target compound is a key intermediate in synthesizing M1 muscarinic receptor modulators, demonstrating efficacy in neurological disorder models .
- Material Science : Phenyl-spaced derivatives (e.g., 1247000-92-5) are employed in polymer synthesis for OLEDs, leveraging their planar boronic ester groups .
- Limitations: Non-methylated analogues (e.g., CAS 65214-86-0) exhibit lower thermal stability, limiting their use in high-temperature reactions .
Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 208.07 g/mol
- CAS Number : 761446-44-0
- Appearance : Typically found as a white to light yellow powder .
The compound features a piperidine core substituted with a boron-containing moiety. This structure is significant for its interactions with biological targets. The boron atom is known to play a role in the inhibition of certain enzyme activities and can facilitate the formation of stable complexes with biomolecules.
Inhibition Studies
Research has indicated that this compound may exhibit inhibitory activity against various protein targets involved in critical cellular processes. For instance:
- Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Such inhibition could potentially be leveraged in cancer therapy.
Case Studies
- Cancer Therapeutics : In vitro studies have demonstrated that derivatives of this compound can modulate pathways associated with tumor growth and proliferation. Specifically, analogs have shown promise as inhibitors of c-Met kinase, which is implicated in several types of cancer .
- Neuroprotective Effects : Some studies have suggested that the piperidine derivative may possess neuroprotective properties by modulating neurotransmitter systems. This activity could be beneficial in neurodegenerative diseases.
Research Findings
A variety of synthetic approaches have been explored to optimize the biological activity of this compound:
- Synthesis Methods : The compound can be synthesized through various methods including Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of diverse functional groups that can enhance biological activity .
- Biological Assays : Assays conducted to evaluate the cytotoxicity and selectivity of the compound against cancer cell lines have yielded promising results, indicating potential as a lead compound for further development .
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Representative examples include:
-
Mechanistic Insight : The boronic ester undergoes transmetalation with palladium catalysts, followed by reductive elimination to form biaryl or heteroaryl-piperidine hybrids .
-
Scope : Compatible with electron-deficient aryl halides and heterocycles (e.g., pyridines, pyrazoles) .
Protodeboronation Under Acidic Conditions
The boronic ester undergoes protodeboronation in the presence of HCl, yielding 1-methylpiperidine derivatives:
| Conditions | Product | Application | Source |
|---|---|---|---|
| HCl (4N in 1,4-dioxane), 23°C, 2 h | 1-Methylpiperidine hydrochloride | Removal of boron group for downstream modifications |
a) Deprotection of Boronic Ester
The pinacol boronic ester can be hydrolyzed to the corresponding boronic acid under mild acidic conditions (e.g., acetic acid/H₂O), enabling further diversification .
b) Piperidine Ring Modifications
-
N-Alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Boc Protection/Deprotection : Used in multi-step syntheses to temporarily mask the amine group .
Stability and Reactivity Considerations
Preparation Methods
Borylation of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl Trifluoromethanesulfonate
-
- Starting material: 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
- Boron source: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (bis(pinacolato)diboron)
- Base: Potassium acetate or potassium carbonate
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf))
- Solvent: 1,4-dioxane
- Temperature: 80°C
- Time: 4 to 15 hours
Procedure Summary:
A mixture of the triflate precursor, bis(pinacolato)diboron, potassium acetate, and PdCl2(dppf) is degassed under nitrogen and heated at 80°C for 4 to 15 hours. After completion, the mixture is cooled, diluted with ethyl acetate or diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, concentrated, and purified by flash chromatography or recrystallization.-
- Approximately 65% to quantitative yields (up to 99%) depending on scale and purification method.
| Parameter | Details |
|---|---|
| Starting material | 1.1 g (4.47 mmol) triflate |
| Boron reagent | 1.24 g (4.9 mmol) bis(pinacolato)diboron |
| Catalyst | 0.13 g PdCl2(dppf) + 83 mg dppf (0.15 mmol) |
| Base | 1.7 mL (17 mmol) potassium acetate |
| Solvent | 50 mL 1,4-dioxane |
| Temperature | 80°C |
| Reaction time | 15 hours |
| Purification | Flash chromatography (silica gel) |
| Product form | Pale yellow solid |
| Yield | 1.1 g (approx. 85-90%) |
Alternative Borylation Using Potassium Carbonate and Pd Catalyst
-
- Base: Monopotassium carbonate or cesium carbonate
- Catalyst: PdCl2(dppf) or tetrakis(triphenylphosphine)palladium(0)
- Solvent: DMF (N,N-dimethylformamide), 1,2-dimethoxyethane (DME), ethanol, or water mixtures
- Temperature: 80-90°C
- Time: 2 to 16 hours
Procedure Summary:
In this method, the borylation is carried out by heating the piperidine boronate precursor with aryl bromides or other coupling partners in the presence of base and palladium catalyst in polar aprotic solvents or mixed solvent systems. The reaction mixture is then worked up by extraction, washing, drying, and chromatographic purification.-
- Moderate to high yields (50-65%) reported depending on substrates and conditions.
| Parameter | Details |
|---|---|
| Starting material | 4,4,5,5-tetramethyl-2-(1-methyl(4-1,2,5,6-tetrahydropyridyl))-1,3,2-dioxaborolane (1.0 g, 4.4 mmol) |
| Catalyst | PdCl2(dppf) (0.16 g, 0.2 mmol) |
| Base | K2CO3 (1.8 g, 13.2 mmol) |
| Solvent | DMF (25 mL) |
| Temperature | 80°C |
| Reaction time | 16 hours |
| Purification | Silica gel chromatography |
| Yield | 65% |
(Adapted from experimental protocols)
Reaction Mechanism and Catalysis
The borylation process involves oxidative addition of the palladium catalyst to the halide or triflate substrate, transmetallation with the boron reagent, and reductive elimination to form the boronate ester. The use of diphosphine ligands such as dppf stabilizes the palladium catalyst and enhances the reaction efficiency.
Purification Techniques
- Flash Chromatography: Silica gel columns using gradients of hexanes/ethyl acetate or ammonia in methanol/dichloromethane.
- Recrystallization: From hexane-ether mixtures to improve purity and isolate crystalline product.
- Washing: Sequential washing with water, brine, and drying over anhydrous sodium sulfate to remove inorganic salts and impurities.
Summary Table of Preparation Methods
| Method No. | Starting Material | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl triflate | PdCl2(dppf), dppf | Potassium acetate | 1,4-dioxane | 80 | 15 | 85-99 | Flash chromatography |
| 2 | Same as above | PdCl2(dppf) | Potassium acetate | 1,4-dioxane | 80 | 4 | ~90 | Recrystallization |
| 3 | Piperidine boronate intermediate | PdCl2(dppf) | K2CO3 | DMF | 80 | 16 | 65 | Silica gel chromatography |
| 4 | Piperidine boronate intermediate | Pd(PPh3)4 | K2CO3 | DME/EtOH/H2O | 90 | 2 | Moderate | Flash chromatography |
Research Findings and Notes
- The palladium-catalyzed borylation is the most effective and widely used method for synthesizing this boronate ester.
- Reaction times and yields depend on the choice of base, solvent, and catalyst loading.
- The use of triflate precursors enhances reactivity compared to halides.
- Purification by flash chromatography or recrystallization is essential to obtain analytically pure material.
- The compound’s boronate ester group is stable under the reaction and purification conditions, enabling further synthetic transformations.
Q & A
Q. Typical Protocol :
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-5 mol%)
- Base: Na₂CO₃ or K₂CO₃ (2-3 equiv)
- Solvent: THF/H₂O (3:1)
- Temperature: 80-100°C (reflux or microwave)
How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR : Peaks for the piperidine methyl group (δ ~2.3–2.5 ppm) and tetramethyl dioxaborolane (δ ~1.3 ppm). Aromatic protons (if present) appear δ 7.8–8.1 ppm .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .
- X-ray crystallography : Used to resolve stereochemistry and confirm solid-state structure (e.g., SHELXL for refinement) .
Example NMR Data (from a related coupling product):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperidine CH₃ | 2.35 | s |
| Dioxaborolane CH₃ | 1.30 | s |
| Aromatic H | 8.12 | s |
What storage conditions are recommended for stability?
Store at 2–8°C in a tightly sealed container under inert gas (argon/nitrogen). Protect from moisture and light to prevent hydrolysis of the boronate ester. Analytical samples should be dried under vacuum (40°C, 24h) before use .
Advanced Research Questions
How can reaction yields be optimized for couplings with electron-deficient aryl halides?
Q. Strategies :
- Catalyst Screening : Use Buchwald-Hartwig ligands (e.g., SPhos, XPhos) to enhance catalytic activity for deactivated substrates .
- Solvent Optimization : Replace THF with DMF or DMSO for polar substrates.
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) to minimize boronate degradation .
- Base Selection : Switch to Cs₂CO₃ for improved solubility in non-aqueous systems.
Case Study : A 43% yield was achieved using Pd(dppf)Cl₂ and MeOH/DCM gradients for purification .
How to address stereochemical inconsistencies in coupling products?
- Chiral Ligands : Employ enantioselective ligands (e.g., BINAP) for asymmetric couplings.
- X-ray Analysis : Resolve ambiguities via single-crystal diffraction (OLEX2 for structure refinement) .
- Dynamic NMR : Monitor rotational barriers of the piperidine ring to assess conformational effects .
What methods are effective for removing residual palladium post-reaction?
- Scavengers : Treat with SiliaMetS Thiol or activated charcoal (stir 2–4h).
- Chromatography : Use silica gel impregnated with ethylenediamine tetraacetic acid (EDTA).
- Precipitation : Filter through a pad of Celite® to capture Pd nanoparticles .
How to analyze trace impurities in this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water. Detect boronate hydrolysis products (e.g., free boronic acid) at 254 nm.
- LC-MS : Identify impurities via exact mass (e.g., molecular ion [M+H]+ = 312.1492) .
- Reference Standards : Compare retention times with USP-certified impurities (e.g., chlorinated byproducts) .
What are the challenges in synthesizing derivatives with axial chirality?
- Steric Hindrance : The tetramethyl dioxaborolane group may restrict rotation. Use low-temperature NMR to study atropisomerism.
- Coupling Partner Design : Pair with ortho-substituted aryl halides to induce chirality.
- Computational Modeling : Predict energy barriers for rotation using DFT (e.g., Gaussian 16) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
